3-Ethylbicyclo[2.2.2]octan-2-one
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Overview
Description
3-Ethylbicyclo[2.2.2]octan-2-one: is an organic compound belonging to the bicyclic ketone family Its structure consists of a bicyclo[222]octane framework with an ethyl group at the 3-position and a ketone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[2.2.2]octan-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone under controlled conditions can yield the desired product. Another method involves the oxidative decarboxylation of bicyclo[2.2.2]octane-2,3-dione using lead tetraacetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethylbicyclo[2.2.2]octan-2-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: This compound has a similar bicyclic structure but contains a nitrogen atom, making it a heterocycle.
Bicyclo[2.2.2]octan-2-one: Lacks the ethyl group, making it a simpler analog.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring system and nitrogen atom.
Uniqueness: 3-Ethylbicyclo[2.2.2]octan-2-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This structural feature distinguishes it from other bicyclic ketones and can lead to different chemical behaviors and applications.
Properties
CAS No. |
40794-38-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-ethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-2-9-7-3-5-8(6-4-7)10(9)11/h7-9H,2-6H2,1H3 |
InChI Key |
ZWZKKRVNLYYFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCC(C1=O)CC2 |
Origin of Product |
United States |
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